molecular formula C19H14F3N7O3 B2417127 N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034478-57-2

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No. B2417127
CAS RN: 2034478-57-2
M. Wt: 445.362
InChI Key: CIQOPDUTSMNAON-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H14F3N7O3 and its molecular weight is 445.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical structure of N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide indicates its potential utility in the synthesis of diverse heterocyclic compounds. Heterocycles are the backbone of many pharmaceuticals, agrochemicals, and new materials. Research has shown various methodologies for synthesizing oxadiazoles, triazoles, and related systems, which are integral for creating compounds with potential biological activities or unique material properties (Elnagdi et al., 1988).

Novel Synthetic Routes

Exploration of new synthetic routes for constructing complex molecules featuring pyridine, oxadiazole, and triazole rings is critical for advancing chemical synthesis and discovering new drugs. Studies have demonstrated innovative approaches to form such structures, offering insights into efficient and versatile synthetic strategies (Mohareb et al., 2004).

Biological Activity

Compounds featuring the pyridin-2-yl, 1,2,4-oxadiazol, and 1H-1,2,3-triazol units are studied for their biological activities, including antimicrobial, anticancer, and antiviral properties. The structure-activity relationship (SAR) of such compounds is a vital area of research for the development of new therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N7O3/c20-19(21,22)31-13-5-3-4-12(10-13)17(30)24-8-9-29-11-15(26-28-29)18-25-16(27-32-18)14-6-1-2-7-23-14/h1-7,10-11H,8-9H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQOPDUTSMNAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC(=CC=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

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